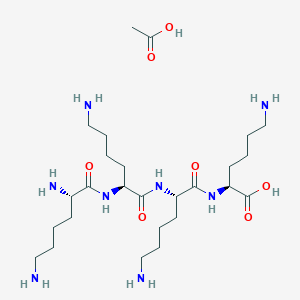

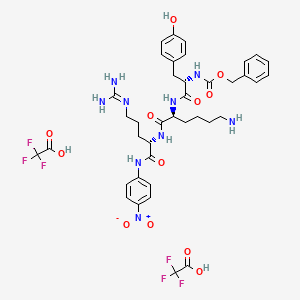

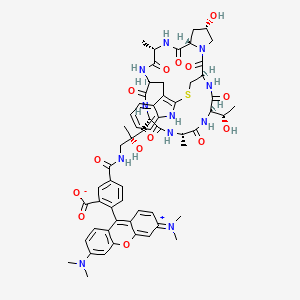

KALA 两亲肽(H-Trp-Glu-Ala-Lys-Leu-Ala-Lys-Ala-Leu-Ala-Lys-Ala-Leu-Ala-Lys-His-Leu-Ala-Lys-Ala-Leu-Ala-Lys-Ala-Leu-Lys-Ala-Cys-Glu-Ala-OH)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KALA Amphipathic Peptide is a low-molecular weight cationic amphipathic peptide . It has the ability to bind to DNA, destabilize membranes, and mediate transfection of plasmid DNA in various cell lines . This makes KALA a starting point for a family of peptides that incorporate other functions to improve DNA delivery systems .

Molecular Structure Analysis

The molecular structure of KALA Amphipathic Peptide is determined by its amino acid sequence. It forms an α-helical structure at physiological pH . The peptide is designed to have both hydrophilic and hydrophobic residues, which allows it to interact with lipid membranes .Chemical Reactions Analysis

The chemical reactions involving KALA Amphipathic Peptide are primarily related to its interactions with DNA and cell membranes . The peptide can bind to DNA and destabilize cell membranes, facilitating the transfection of plasmid DNA into cells .科学研究应用

基因传递和免疫激活

当与包裹质粒 DNA 的脂质体膜结合时,KALA 肽已被发现是一种有效的转基因表达和免疫激活促进剂。这种能力在骨髓来源的树突状细胞 (BMDC) 中具有重要意义,其中 KALA 肽增强了基因传递和免疫反应。Miura 等人 (2017) 的一项研究探索了 KALA 肽进行此项活动所需的最小单位,发现该肽的缩短版本 short-KALA3 保留了在 BMDC 中形成细胞摄取和免疫激活所必需的 α-螺旋结构的能力。这一发现强调了该肽通过促进遗传物质向靶细胞的有效递送并以靶向方式激活免疫系统,来增强基因治疗技术的潜力 (Miura 等人,2017)。

抗菌活性

除了基因传递外,KALA 肽及其衍生物还表现出抗菌特性,使其成为开发新型抗菌剂的关注对象。Zhu 等人 (2015) 证明,设计具有不同两亲性质的肽可以增强抗菌效力和细胞选择性,这表明 KALA 肽与创建有效的抗菌策略相关。这在抗生素耐药性日益严重的时代尤为关键,迫切需要新型抗菌剂 (Zhu 等人,2015)。

治疗潜力和药物递送

KALA 肽的两亲性质也使其成为治疗应用(包括药物递送系统)的有希望的候选者。这些肽与核酸形成稳定复合物并在不诱导细胞毒性的情况下促进其细胞摄取的能力尤其值得注意。Sharma 等人 (2013) 探索了两亲肽在提高 DNA 递送效率方面的理化参数,突出了 KALA 肽在非病毒基因治疗和治疗分子递送中的潜力 (Sharma 等人,2013)。

作用机制

Target of Action

The primary target of the KALA Amphipathic Peptide is DNA . It binds to DNA, which is a crucial step in its mechanism of action .

Mode of Action

The KALA peptide interacts with its target, DNA, by binding to it . This interaction leads to the destabilization of membranes . The peptide’s ability to destabilize membranes is key to its role in mediating the transfection of plasmid DNA in various cell lines .

Biochemical Pathways

It is known that the peptide plays a role in the transfection of plasmid dna . This suggests that it may affect pathways related to DNA replication and gene expression.

Result of Action

The result of the KALA peptide’s action is the successful transfection of plasmid DNA in various cell lines . This means that the peptide can introduce plasmid DNA into cells, which can then be incorporated into the cells’ own DNA and expressed .

未来方向

The future directions for KALA Amphipathic Peptide research could involve further exploration of its potential uses in DNA delivery systems . Additionally, research could focus on improving the peptide’s properties, such as its stability and efficiency .

Relevant Papers Several papers have been published on KALA Amphipathic Peptide . These papers cover various aspects of the peptide, including its structure, function, and potential applications. They provide valuable insights into the peptide’s properties and potential uses.

生化分析

Biochemical Properties

The KALA Amphipathic Peptide interacts with various biomolecules, primarily DNA. It binds to DNA and modifies a plasmid DNA-encapsulating liposomal membrane . This interaction is crucial for its role in biochemical reactions, particularly in gene delivery and immune activation .

Cellular Effects

The KALA Amphipathic Peptide has significant effects on various types of cells and cellular processes. It facilitates transgene expression and immune activation in bone marrow-derived dendritic cells . It influences cell function by mediating the transfection of DNA, thereby impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The KALA Amphipathic Peptide exerts its effects at the molecular level primarily through its binding interactions with DNA. It modifies a plasmid DNA-encapsulating liposomal membrane and is used as a fusogenic peptide . This interaction leads to changes in gene expression and facilitates the transfection of DNA .

Metabolic Pathways

The KALA Amphipathic Peptide is involved in various metabolic pathways, primarily related to gene delivery and immune activation

属性

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C144H248N40O35S/c1-73(2)61-105(177-121(195)85(19)157-128(202)97(44-28-35-55-146)170-118(192)82(16)165-139(213)108(64-76(7)8)181-134(208)101(48-32-39-59-150)172-115(189)79(13)161-132(206)103(50-52-113(185)186)174-126(200)94(152)67-91-69-154-95-42-26-25-41-93(91)95)136(210)162-80(14)116(190)168-96(43-27-34-54-145)127(201)156-87(21)123(197)179-107(63-75(5)6)138(212)164-84(18)120(194)173-102(49-33-40-60-151)135(209)183-111(68-92-70-153-72-155-92)142(216)182-109(65-77(9)10)140(214)166-83(17)119(193)171-98(45-29-36-56-147)129(203)158-86(20)122(196)178-106(62-74(3)4)137(211)163-81(15)117(191)169-99(46-30-37-57-148)130(204)159-88(22)124(198)180-110(66-78(11)12)141(215)175-100(47-31-38-58-149)131(205)160-89(23)125(199)184-112(71-220)143(217)176-104(51-53-114(187)188)133(207)167-90(24)144(218)219/h25-26,41-42,69-70,72-90,94,96-112,154,220H,27-40,43-68,71,145-152H2,1-24H3,(H,153,155)(H,156,201)(H,157,202)(H,158,203)(H,159,204)(H,160,205)(H,161,206)(H,162,210)(H,163,211)(H,164,212)(H,165,213)(H,166,214)(H,167,207)(H,168,190)(H,169,191)(H,170,192)(H,171,193)(H,172,189)(H,173,194)(H,174,200)(H,175,215)(H,176,217)(H,177,195)(H,178,196)(H,179,197)(H,180,198)(H,181,208)(H,182,216)(H,183,209)(H,184,199)(H,185,186)(H,187,188)(H,218,219)/t79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,94-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRASVAJSLACPX-HDEIQLLVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC1=CNC=N1)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C144H248N40O35S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3131.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![([ring-D5]Phe8)-Angiotensin II Acetate (H-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe(d5)-OH)](/img/structure/B6303629.png)

![([D8]Val7·10)-C-Peptide (human) (H-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH)](/img/structure/B6303669.png)